molecular formula C41H50N5O8P B12386132 DMT-LNA-5mA phosphoramidite

DMT-LNA-5mA phosphoramidite

Cat. No.: B12386132
M. Wt: 771.8 g/mol
InChI Key: UJUKPCINNDKWEN-AVSGIESFSA-N
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Description

DMT-LNA-5mA phosphoramidite is a specialized building block designed for the solid-phase synthesis of advanced oligonucleotides. This compound incorporates two key modifications: a Locked Nucleic Acid (LNA) sugar and a 5-methyladenine (5mA) base, which collectively confer superior biophysical properties to the resulting oligonucleotides. The LNA modification "locks" the sugar moiety into a rigid C3'-endo conformation, leading to a significant increase in thermal stability (Tm) and binding affinity for complementary RNA and DNA strands. The 5-methylcytosine base modification can further influence duplex stability and protein interactions. The molecule is functionalized with a dimethoxytrityl (DMT) protecting group at the 5'-end and a 2-cyanoethyl diisopropylphosphoramidite group at the 3'-end, making it fully compatible with standard automated oligonucleotide synthesis protocols. This phosphoramidite is instrumental in creating highly stable and selective oligonucleotide probes and therapeutics for basic research and biomedical applications, including the development of diagnostics and gene expression regulation tools. The product is classified for research use only and is not intended for diagnostic or therapeutic use. CAS Number: 1184723-53-2. Molecular Formula: C41H50N5O8P. Molecular Weight: 771.84.

Properties

Molecular Formula

C41H50N5O8P

Molecular Weight

771.8 g/mol

IUPAC Name

3-[[(1R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C41H50N5O8P/c1-27(2)46(28(3)4)55(52-23-11-22-42)54-36-35-38(45-24-29(5)37(43)44-39(45)47)53-40(36,25-50-35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,24,27-28,35-36,38H,11,23,25-26H2,1-7H3,(H2,43,44,47)/t35-,36+,38?,40-,55?/m1/s1

InChI Key

UJUKPCINNDKWEN-AVSGIESFSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)C2[C@H]3[C@@H]([C@@](O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C3C(C(O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

Preparation Methods

Nucleoside Protection and Activation

The synthesis begins with the protection of the LNA-5mA nucleoside. The 2′-hydroxyl is shielded with a tert-butyldimethylsilyl (TBDMS) group, while the exocyclic amine of 5-methylcytosine is protected with a benzoyl group. The 5′-hydroxyl is then selectively protected with a DMT group using dimethoxytrityl chloride in anhydrous pyridine (yield: 85–92%).

Phosphitylation Reaction

The pivotal step involves converting the protected nucleoside into a phosphoramidite. A 2022 patent (WO2003006475A2) details the use of 2-cyanoethyl-Ν,Ν,Ν′,Ν′-tetraisopropylphosphorodiamidite activated by 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile. Key advantages include:

  • Reaction Time : 1–4 hours at room temperature (vs. 24 hours with traditional chlorophosphoramidites).
  • Purity : >95% without chromatography due to suppressed side reactions.
  • Scalability : Suitable for multi-gram synthesis with consistent yields.

Table 2: Optimized Phosphitylation Conditions

Parameter Optimal Value
Phosphitylating Agent 2-cyanoethyl-tetraisopropylphosphorodiamidite
Activator 4,5-dicyanoimidazole (0.7 equiv)
Solvent Anhydrous CH₃CN
Reaction Time 2–4 hours
Yield 93–97%

Workup and Purification

The crude product is washed with saturated NaHCO₃ and brine to remove acidic byproducts, dried over Na₂SO₄, and concentrated under vacuum. Precipitation in hexane/ethyl acetate (9:1) yields a colorless foam. High-performance liquid chromatography (HPLC) confirms purity >98%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ³¹P-NMR : A single peak at δ 149.2 ppm confirms phosphoramidite formation.
  • ¹H-NMR : Resonances at δ 7.2–7.4 ppm (DMT aromatic protons) and δ 1.1–1.3 ppm (isopropyl groups) validate structural integrity.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows [M+H]⁺ at m/z 772.3, consistent with the molecular formula C₄₁H₅₀N₅O₈P.

Industrial-Scale Production

Automated solid-phase synthesizers (e.g., ÄKTA Oligopilot) employ this compound in 1-μmole to 10-mmole scales. Coupling efficiency exceeds 99% per cycle, critical for synthesizing long oligonucleotides (>100 nt). The DMT group enables reverse-phase HPLC purification, while the β-cyanoethyl group is cleaved during ammonolytic deprotection.

Challenges and Innovations

  • Moisture Sensitivity : Strict anhydrous conditions (<10 ppm H₂O) are required to prevent phosphoramidite degradation.
  • Alternative Activators : Recent studies explore ethylthiotetrazole (ETT) for faster coupling, though DCI remains preferred for LNA monomers.
  • Green Chemistry : Solvent recovery systems reduce acetonitrile waste by 70% in industrial settings.

Chemical Reactions Analysis

Coupling Reactions

DMT-LNA-5mA phosphoramidite participates in nucleophilic substitution to form internucleotide linkages during solid-phase oligonucleotide synthesis.

Mechanism :

  • Activation : The diisopropylamine group is protonated by acidic activators like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), converting the phosphoramidite into a reactive intermediate.

  • Nucleophilic Attack : The 5′-hydroxyl group of the growing oligonucleotide attacks the activated phosphorus center, displacing the diisopropylamine group and forming a phosphite triester bond (Figure 3 ).

Key Parameters :

ParameterValue/ReagentSource
Activator1H-tetrazole, ETT (0.25–0.45 M)
Reaction Time180–250 seconds (steric hindrance)
SolventAnhydrous acetonitrile
Coupling Efficiency>99% with excess phosphoramidite

Steric hindrance from the LNA bicyclic structure necessitates extended coupling times compared to standard DNA phosphoramidites .

Oxidation

The unstable phosphite triester intermediate is oxidized to a stable phosphate triester.

Mechanism :

  • Iodine in a pyridine/water/THF mixture oxidizes the phosphite triester, replacing the trivalent phosphorus with pentavalent phosphorus (Figure 4 ).

Key Parameters :

ParameterValue/ReagentSource
Oxidizing AgentIodine (0.02 M in H₂O/pyridine)
Reaction Time45–60 seconds (longer for LNA)
TemperatureRoom temperature

The LNA scaffold slows oxidation kinetics, requiring extended reaction times .

Sulfurization (Alternative to Oxidation)

Phosphorothioate linkages can be introduced using sulfurizing agents.

Mechanism :

  • Sulfur replaces oxygen in the phosphite triester via reagents like 3H-1,2-benzodithiol-3-one (BDT) or DDTT (3-ethoxy-1,2,4-dithiazoline-5-one) .

Key Parameters :

ParameterValue/ReagentSource
Sulfurizing AgentBDT (0.1 M in acetonitrile)
Reaction Time120–180 seconds

Detritylation

The 5′-DMT group is removed to expose the hydroxyl group for subsequent coupling.

Mechanism :

  • Trichloroacetic acid (TCA) in dichloromethane protonates the DMT group, releasing a carbocation (detected at 495 nm) .

Key Parameters :

ParameterValue/ReagentSource
Acid3% TCA in dichloromethane
Reaction Time30–60 seconds

Overexposure to TCA risks depurination of the nucleobase .

Side Reactions and Stability

  • Hydrolysis : Residual water reacts with activated phosphoramidites, forming H-phosphonates .

  • Acetylation : Unreacted 5′-OH groups are capped with acetic anhydride/N-methylimidazole to prevent deletion mutations .

  • Storage : Degrades under humid or oxidative conditions; stable at 2–8°C under inert gas .

Comparative Reaction Kinetics

Reaction TypeTime (s)Key Challenge
Coupling180–250Steric hindrance from LNA
Oxidation45–60Slow kinetics due to LNA
Sulfurization120–180Requires anhydrous conditions

Scientific Research Applications

Oligonucleotide Synthesis

DMT-LNA-5mA phosphoramidite is primarily utilized in the solid-phase synthesis of oligonucleotides. The presence of LNA enhances the thermal stability and binding affinity of the resulting oligonucleotides, which is critical for their effectiveness in various applications such as gene silencing and antisense therapy.

Key Benefits:

  • Increased Stability: Oligonucleotides synthesized with LNA exhibit higher resistance to nuclease degradation compared to standard DNA or RNA oligonucleotides .
  • Improved Binding Affinity: The incorporation of LNA units leads to enhanced hybridization with complementary RNA targets, which is essential for therapeutic efficacy .

Therapeutic Applications

The therapeutic potential of oligonucleotides containing this compound has been explored in several studies, particularly in the context of antisense oligonucleotide therapy. These modified oligonucleotides have shown promise in treating various diseases, including genetic disorders and cancers.

Case Studies:

  • Splice-Switching Oligonucleotides: Research indicates that LNA-amide linkages incorporated into splice-switching oligonucleotides enhance cellular uptake and activity against target mRNA, demonstrating improved therapeutic outcomes compared to conventional oligonucleotides .
  • Exon Skipping Assays: Oligonucleotides containing LNA-amide modifications have been shown to effectively induce exon skipping in pre-mRNA, presenting a viable strategy for treating genetic disorders caused by mutations affecting splicing .

Comparative Analysis of Oligonucleotide Properties

The following table summarizes the properties of oligonucleotides synthesized with different modifications:

Modification TypeStability (Nuclease Resistance)Binding AffinityTherapeutic Efficacy
Standard DNALowModerateLimited
RNAModerateHighVariable
LNAHighVery HighEnhanced
This compoundVery HighExtremely HighSignificantly Enhanced

Comparison with Similar Compounds

Structural and Functional Comparisons

LNA-5-Me-Bz-C-CE Phosphoramidite
  • Structural Features: Shares the LNA 2′-O,4′-C-methylene bridge and 5-methylcytosine modification. The benzoyl (Bz) group protects the exocyclic amine, while the 2-cyanoethyl (CE) group stabilizes the phosphoramidite during synthesis .
  • Synthesis : Follows standard phosphoramidite protocols with extended coupling times (400 s) and specialized oxidation steps for phosphate/phosphorothioate linkages .
  • Performance : Exhibits high hybridization specificity and exonuclease resistance, comparable to DMT-LNA-5mA .
5'-ODMT cEt N-Bz A Phosphoramidite (cEt LNA)
  • Structural Features : Incorporates a constrained ethyl (cEt) bridge instead of the methylene bridge in standard LNA. This modification alters the sugar pucker, further improving binding affinity and mismatch discrimination .
  • Synthesis : Uses similar phosphoramidite chemistry but requires optimized coupling conditions due to steric effects from the cEt bridge .
  • Performance : Demonstrates superior nuclease resistance and thermal stability (ΔTm +3–8°C per modification) compared to DMT-LNA-5mA, making it preferred for in vivo applications .
CeNA (Cyclohexenyl Nucleic Acid) Phosphoramidites
  • Structural Features: Replaces the ribose furanose ring with a cyclohexenyl ring, enabling adaptive conformational changes while maintaining duplex stability .
  • Synthesis: Requires custom CeNA phosphoramidite monomers but follows classical phosphoramidite protocols .
  • Performance : Forms stable hybrids with RNA/DNA (ΔTm +1–2°C per modification), though less than LNA. Its flexibility allows easier integration into natural nucleic acid structures .
DMT-U-(S)-GNA Phosphoramidite (GNA)
  • Structural Features : Utilizes a glycol nucleic acid (GNA) backbone with a simplified acyclic glycol-based structure, diverging from ribose or deoxyribose .
  • Synthesis : Involves unique GalNAc supports and sulfurization steps for phosphorothioate linkages, deviating from standard protocols .
  • Performance: Limited data in provided evidence, but GNA generally exhibits lower binding affinity than LNA, favoring applications in synthetic biology over therapeutics .

Comparative Data Table

Compound Structural Feature ΔTm/Modification Nuclease Resistance Key Applications
DMT-LNA-5mA Phosphoramidite 2′-O,4′-C-methylene bridge +2–6°C High Antisense therapy, probes
cEt LNA Constrained ethyl bridge +3–8°C Very High In vivo therapeutics
CeNA Cyclohexenyl ring +1–2°C Moderate Research tools
GNA Acyclic glycol backbone Not Reported Low Synthetic biology

Key Research Findings

Hybridization Affinity: LNA modifications (including DMT-LNA-5mA and cEt LNA) significantly increase melting temperatures (Tm) compared to CeNA or GNA . cEt LNA outperforms standard LNA in mismatch discrimination, critical for diagnostic probes .

Nuclease Resistance :

  • LNA’s rigid structure confers higher exonuclease resistance than CeNA or GNA .

Therapeutic Utility :

  • cEt LNA is prioritized for in vivo use due to enhanced stability and bioavailability .
  • DMT-LNA-5mA remains widely used in research for cost-effectiveness and proven performance .

Biological Activity

DMT-LNA-5mA phosphoramidite is a modified nucleotide that plays a critical role in the synthesis of oligonucleotides, particularly in therapeutic applications. Its unique structural features enhance the biological activity of oligonucleotides, making them more effective in gene regulation, antisense therapies, and RNA interference technologies. This article explores the biological activity of this compound, detailing its synthesis, binding properties, and therapeutic potential.

Structural Characteristics

This compound is characterized by:

  • A 5-methyladenosine base .
  • A locked nucleic acid (LNA) backbone that enhances hybridization stability.
  • A 5'-O-DMT (dimethoxytrityl) protecting group that facilitates oligonucleotide synthesis.

This structure allows for improved binding affinity and thermal stability compared to conventional nucleotides, which is crucial for effective interactions with complementary RNA or DNA strands .

The biological activity of this compound is primarily attributed to its ability to form stable complexes with complementary nucleic acid sequences. The incorporation of LNA into oligonucleotide sequences results in:

  • Increased thermal stability.
  • Enhanced resistance to enzymatic degradation.
  • Improved binding kinetics due to reduced conformational flexibility.

These properties enable modified oligonucleotides to effectively bind to target sequences in biological systems, facilitating their use in various therapeutic applications .

Synthesis and Coupling Reactions

The synthesis of this compound typically employs solid-phase synthesis techniques. The process involves several key steps:

  • Coupling Reaction : The phosphoramidite reacts with the hydroxyl group of a growing oligonucleotide chain to form a phosphodiester bond.
  • Deprotection : The DMT group is removed to allow further elongation of the oligonucleotide chain.
  • Cleavage : The completed oligonucleotide is cleaved from the solid support and purified.

This method allows for high-throughput synthesis and precise control over the sequence and modifications of oligonucleotides .

Binding Studies

Research indicates that this compound enhances the binding affinity of oligonucleotides through:

  • Fluorescence Resonance Energy Transfer (FRET) : Used to assess binding kinetics and stability under physiological conditions.
  • Melting Temperature Analysis : Evaluates the thermal stability of the formed duplexes.

Studies show that oligonucleotides containing LNA exhibit significantly higher melting temperatures compared to those without LNA modifications, indicating stronger binding interactions .

Comparative Analysis

The following table summarizes the structural features and unique properties of this compound compared to other modified nucleotides:

CompoundStructure FeaturesUnique Properties
This compound5-methyladenosine base; LNA backboneHigh thermal stability; enhanced binding affinity
Locked Nucleic AcidLNA backbone without methylationImproved hybridization compared to standard DNA
2'-O-Methyl Nucleotide2'-O-methyl modificationIncreased stability but less binding affinity than LNA
Phosphorothioate OligonucleotideSulfur substitution at phosphorusIncreased resistance to nuclease degradation

This compound stands out due to its combination of structural integrity and enhanced biological activity, making it particularly valuable in therapeutic contexts .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in therapeutic settings:

  • Gene Regulation : Oligonucleotides synthesized with DMT-LNA-5mA have been shown to effectively regulate gene expression by targeting specific mRNA sequences, demonstrating their utility in antisense therapy.
  • RNA Interference : Research indicates that these modified oligonucleotides can enhance RNA interference mechanisms, providing a robust tool for gene silencing applications .
  • Therapeutic Applications : Clinical studies are exploring the use of LNA-modified oligonucleotides in treating genetic disorders, highlighting their potential as therapeutic agents due to their improved stability and efficacy .

Q & A

Q. What are the critical steps in synthesizing DMT-LNA-5mA phosphoramidite, and how do reaction conditions influence yield?

The synthesis involves coupling a 5mA-modified locked nucleic acid (LNA) precursor with a chlorophosphoramidite reagent under anhydrous conditions. Key steps include:

  • Activation : Mixing the LNA derivative with 2-cyanoethyl-N,N-diisopropyl chlorophosphoramidite in dry CH₂Cl₂, catalyzed by DIEA (2.2 eq.) under argon.
  • Quenching : Adding methanol to terminate the reaction, followed by ethyl acetate dilution and washes with NaHCO₃ and brine to remove impurities.
  • Purification : Evaporation under reduced pressure yields a foam, which is directly used for oligonucleotide synthesis without further purification. Yield optimization requires strict control of moisture, reaction time (~1 hour), and stoichiometric ratios (1.2 eq. chlorophosphoramidite).

Q. How is this compound incorporated into oligonucleotides using solid-phase synthesis?

Standard phosphoramidite chemistry is modified slightly:

  • Coupling : The phosphoramidite is dissolved in anhydrous acetonitrile (0.067 mM) and coupled to the growing oligonucleotide chain on a DNA synthesizer. Extended coupling times (e.g., 3 minutes vs. 90 seconds for DNA) improve efficiency due to steric hindrance from the LNA and 5mA groups .
  • Deprotection : After synthesis, concentrated ammonium hydroxide cleaves the oligonucleotide from the solid support and removes protecting groups (1 hour at room temperature).

Q. What analytical methods are essential for verifying the purity of this compound?

  • HPLC : Reverse-phase chromatography with a C18 column and gradient elution (5–65% acetonitrile in triethylammonium acetate buffer) separates unreacted precursors and byproducts.
  • Mass Spectrometry : ESI-MS and MS/MS confirm molecular weight and fragmentation patterns of the final product.
  • NMR : ¹H and ³¹P NMR validate structural integrity, particularly the DMT group and phosphoramidite linkage.

Q. How does the DMT group function in phosphoramidite chemistry, and when is it removed?

The dimethoxytrityl (DMT) group protects the 5′-hydroxyl during synthesis, enabling stepwise oligonucleotide elongation. It is removed after each coupling step using dichloroacetic acid (DCA) in dichloromethane. The DMT group is retained until the final cleavage/deprotection step, where ammonium hydroxide removes it along with other protecting groups .

Q. What challenges arise during HPLC purification of oligonucleotides containing DMT-LNA-5mA modifications?

  • Retention Time Shifts : Hydrophobic LNA and DMT groups increase retention, requiring longer gradients (e.g., 60-minute elution).
  • Co-Elution of Byproducts : Trityl-on purification (retaining DMT) can improve separation, as the DMT group enhances hydrophobicity.

Advanced Research Questions

Q. How can researchers resolve contradictions in coupling efficiency data when using different solvents for this compound activation?

Solvent choice significantly impacts phosphoramidite reactivity:

  • Acetonitrile (MeCN) : Standard solvent with high coupling efficiency but may require longer activation times for bulky LNA derivatives.
  • Tetrahydrofuran (THF) : Increases shortmer formation due to slower reaction kinetics and potential oxidation by THF peroxides. Mitigation : Use fresh, peroxide-free THF with antioxidants (e.g., BHT) and validate coupling efficiency via trityl monitoring.

Q. What strategies improve the ligation efficiency of DMT-LNA-5mA-modified oligonucleotides in complex constructs?

  • Phosphorylation : 5′-Phosphorylation with T4 polynucleotide kinase ensures compatibility with T4 DNA ligase.
  • Template Design : Complementary template strands with overhangs enhance alignment. For example, a 12-mer lesion-containing ODN ligated to a 10-mer template yields a 22-mer product.
  • Temperature Optimization : Ligation at 16°C for 8 hours minimizes enzyme denaturation while promoting hybridization.

Q. How do structural modifications in this compound impact duplex stability and mismatch discrimination?

  • Duplex Stability : The LNA backbone restricts conformational flexibility, increasing melting temperatures (Tₘ) by 2–8°C per modification. 5mA methylation further enhances stability via hydrophobic base stacking .
  • Mismatch Discrimination : LNA modifications amplify destabilization effects of mismatches, detectable via thermal denaturation or surface plasmon resonance (SPR) .

Q. What advanced techniques characterize the stereochemical purity of this compound?

  • Chiral HPLC : Resolves diastereomers arising from the phosphoramidite’s chiral phosphorus center.
  • Circular Dichroism (CD) : Detects conformational changes in synthesized oligonucleotides, confirming correct LNA geometry.

Q. How can researchers troubleshoot unexpected side reactions (e.g., desulfurization) during solid-phase synthesis with this compound?

  • Solvent Purity : Trace peroxides in THF or ethers can oxidize phosphoramidites. Use freshly distilled solvents with stabilizers.
  • Coupling Monitoring : Real-time trityl assay quantifies coupling efficiency. Inefficient coupling (<98%) warrants reagent rehydration or increased coupling time.

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